molecular formula C10H12BrN3O B1378710 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 1429309-29-4

3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1378710
CAS No.: 1429309-29-4
M. Wt: 270.13 g/mol
InChI Key: LCFNCWZQSPCKFZ-UHFFFAOYSA-N
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Description

3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom at the third position, an ethyl group at the sixth position, a methoxy group at the seventh position, and a methyl group at the fifth position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 3-amino-4-bromo-5-ethyl-6-methoxy-2-methylpyrimidine and hydrazine derivatives.

    Introduction of Substituents: The bromine, ethyl, methoxy, and methyl groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include substituted pyrazolo[1,5-a]pyrimidines, dehalogenated derivatives, and biaryl compounds.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine can inhibit Eph receptor kinases, which are implicated in neurological injuries and disorders. Eph receptors play crucial roles in neuronal development and synaptic plasticity, making them potential targets for drug development aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Kinase Inhibition

The compound has demonstrated promising activity as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is critical in various cellular processes including signal transduction and cell growth. The inhibition of specific kinases can lead to therapeutic effects in cancer treatment and other diseases where these pathways are dysregulated .

Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity. The synthetic routes typically include the formation of the pyrazolo-pyrimidine core followed by bromination and ethylation processes. These methods have been documented in various studies focusing on the optimization of reaction conditions to improve efficiency and reduce by-products .

Study on Eph Kinase Inhibition

A notable study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines effectively inhibited Eph kinases, leading to reduced neuronal injury in animal models. The study highlighted the potential for these compounds to mitigate damage in conditions like stroke and traumatic brain injury .

Anticancer Activity

Another investigation assessed the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. Results indicated that these compounds could induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell survival and proliferation .

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine: Lacks the methoxy group at the seventh position.

    6-Ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine: Lacks the bromine atom at the third position.

    3-Bromo-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine: Lacks the ethyl group at the sixth position.

Uniqueness

The presence of all four substituents (bromine, ethyl, methoxy, and methyl groups) in 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine imparts unique chemical and physical properties, making it distinct from other similar compounds. These properties include enhanced reactivity in substitution and coupling reactions, as well as potential biological activities that are not observed in its analogs.

Biological Activity

3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique structure characterized by:

  • Bromine atom at the 3-position
  • Ethyl group at the 6-position
  • Methoxy group at the 7-position
  • Methyl group at the 5-position

These substituents contribute to its distinctive chemical properties and biological activities, making it a subject of ongoing research.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in signaling pathways related to cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Activity : Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine possess significant anticancer properties. The compound's ability to modulate kinase activity is particularly relevant in targeting cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObservations
AnticancerInhibition of cancer cell proliferation; induction of apoptosis
AntimicrobialEffective against specific bacterial strains
Enzyme InhibitionModulation of kinase activity; potential for treating kinase-dependent diseases

Case Studies

  • Anticancer Evaluation : A study published in MDPI highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound was shown to inhibit cell growth in various cancer cell lines through the modulation of key signaling pathways .
  • Enzymatic Inhibition : Another investigation focused on the compound's ability to inhibit kinases such as c-Abl and PDGFR, which are implicated in several malignancies. This inhibition was associated with decreased cell viability and increased apoptosis in treated cells .

Synthesis and Functionalization

The synthesis of this compound typically involves cyclization reactions using appropriate precursors and subsequent substitution reactions to introduce the desired functional groups. Various synthetic routes have been developed to enhance yield and purity, facilitating further research into its biological applications .

Properties

IUPAC Name

3-bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O/c1-4-7-6(2)13-9-8(11)5-12-14(9)10(7)15-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFNCWZQSPCKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=C(C=N2)Br)N=C1C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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